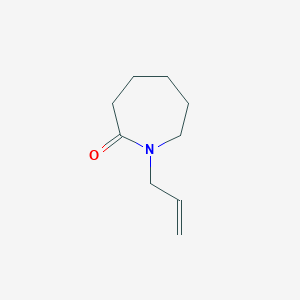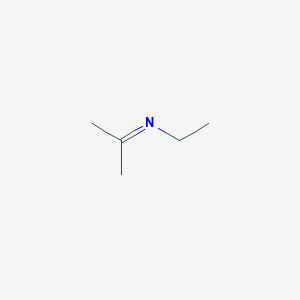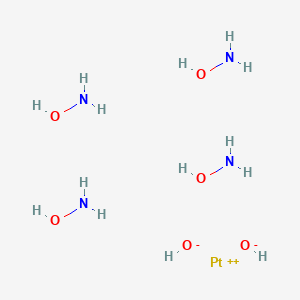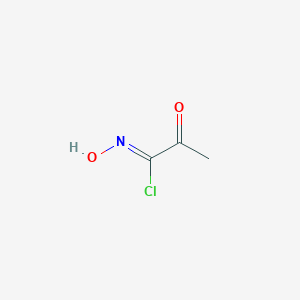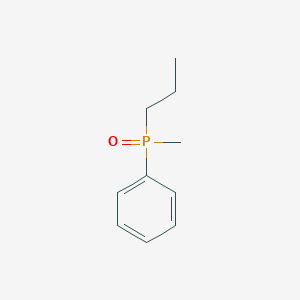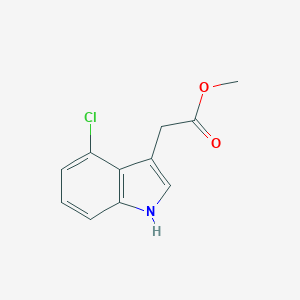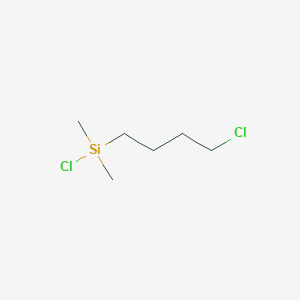![molecular formula C19H16O3 B097509 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol CAS No. 16053-72-8](/img/structure/B97509.png)
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol, also known as 7-hydroxymethyl-8,9-dihydro-9,10-epoxybenzo[a]pyrene (BPDE), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a potent mutagen and carcinogen that has been extensively studied due to its role in the development of various types of cancers.
Wirkmechanismus
BPDE exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between the BPDE molecule and DNA. These adducts can cause mutations in the DNA sequence, leading to the development of cancerous cells. BPDE can also interfere with DNA repair mechanisms, further increasing the risk of cancer development.
Biochemische Und Physiologische Effekte
BPDE has been shown to have a variety of biochemical and physiological effects on the human body. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and DNA damage. BPDE can also induce inflammation and alter gene expression, leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
BPDE is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health. However, due to its toxicity, it must be handled with care in the laboratory setting. Additionally, the synthesis of BPDE can be complex and time-consuming, limiting its use in certain experiments.
Zukünftige Richtungen
1. Further studies are needed to understand the role of BPDE in the development of specific types of cancers.
2. Research should be conducted to identify potential therapeutic targets for BPDE-induced cancers.
3. The effects of BPDE on epigenetic modifications should be studied to better understand its role in cancer development.
4. The development of new methods for synthesizing BPDE could expand its use in scientific research.
5. Studies should be conducted to better understand the effects of BPDE on human health and the environment.
Synthesemethoden
BPDE can be synthesized through the reaction of benzo[a]pyrene with peroxyacetic acid. This reaction produces a mixture of BPDE isomers, including 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) and 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE II).
Wissenschaftliche Forschungsanwendungen
BPDE has been extensively studied for its role in the development of various types of cancers, including lung, liver, and skin cancer. It has been shown to induce mutations in DNA, leading to the development of cancerous cells. BPDE is also used in scientific research to study the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health.
Eigenschaften
CAS-Nummer |
16053-72-8 |
|---|---|
Produktname |
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2 |
InChI-Schlüssel |
IAVXTYVFOYQFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Synonyme |
7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol 7-OHMBA-8,9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



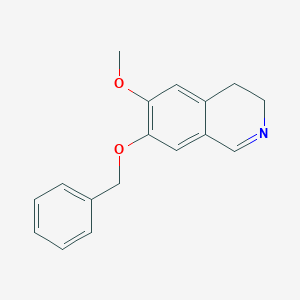
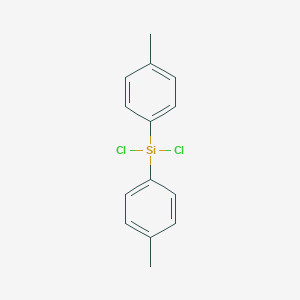
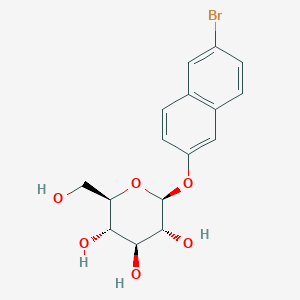
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
